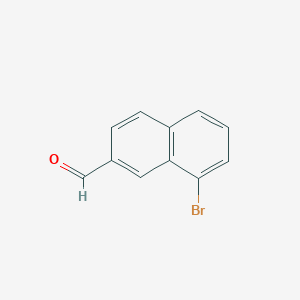

8-Bromo-2-naphthaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNWXSUIVXFFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461290 | |

| Record name | 8-bromonaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841259-41-4 | |

| Record name | 8-Bromo-2-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=841259-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-bromonaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Growing Importance of Halogenated Naphthaldehydes

Halogenated organic compounds are of fundamental importance as building blocks in organic synthesis. tcichemicals.comnumberanalytics.com The introduction of a halogen atom, such as bromine, into a molecule like naphthaldehyde dramatically alters its chemical reactivity, opening up a wide array of possibilities for further chemical transformations. numberanalytics.com This makes halogenated naphthaldehydes, including 8-Bromo-2-naphthaldehyde, highly sought-after intermediates in the creation of more complex molecules. numberanalytics.comlookchem.com

The presence of the bromine atom allows for a variety of coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, which are powerful methods for forming new carbon-carbon bonds. tcichemicals.com This capability is crucial for assembling the skeletons of new pharmaceutical compounds, agrochemicals, and advanced materials. numberanalytics.com The aldehyde group, on the other hand, can readily participate in reactions like condensation and oxidation to introduce further functional groups. This dual reactivity makes halogenated naphthaldehydes exceptionally versatile platforms for synthetic chemists.

The naphthalene (B1677914) framework itself is a common feature in many bioactive compounds and organic materials. researchgate.net The ability to strategically functionalize this core structure through halogenation provides a direct route to novel compounds with potentially valuable properties.

Current Research Focus on 8 Bromo 2 Naphthaldehyde

Established Foundational Synthetic Protocols for 8-Bromo-2-naphthaldehyde

While a single, universally adopted "named reaction" for the direct synthesis of 8-Bromo-2-naphthaldehyde is not prominently featured in the literature, its preparation can be achieved through foundational multi-step sequences. A common conceptual approach involves the selective bromination of a pre-existing naphthaldehyde or the formylation of a brominated naphthalene precursor.

One logical pathway begins with 2-naphthaldehyde (B31174). Direct bromination of 2-naphthaldehyde would typically lead to a mixture of products, as the aldehyde is a deactivating group, directing electrophiles to the 5- and 8-positions. Separating the desired 8-bromo isomer from the 5-bromo isomer would then be necessary.

Alternatively, a more controlled synthesis could start from a precursor like 1,7-dibromonaphthalene. Recent studies have demonstrated the ability to selectively functionalize one of the two bromo positions. acs.org For instance, a bromine–lithium exchange could preferentially occur at the more sterically accessible 7-position, or transition metal-catalyzed reactions could be used to selectively convert one of the C-Br bonds, paving the way for the introduction of the aldehyde group.

Advanced Strategies in Naphthaldehyde Synthesis Relevant to Brominated Analogs

Modern synthetic chemistry offers more sophisticated and regioselective methods applicable to the synthesis of 8-Bromo-2-naphthaldehyde. These strategies provide greater control and efficiency compared to traditional electrophilic substitution reactions.

Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the regioselective halogenation of aromatic compounds, including naphthalene derivatives. researchgate.netnih.gov The aldehyde group at the C2 position of a naphthalene ring can act as a directing group, guiding the halogenation to specific positions. Research has shown that for 1-naphthaldehydes, palladium-catalyzed C-H halogenation can exhibit C8-regioselectivity. researchgate.netresearchgate.netscispace.com This is achieved by forming a palladacycle intermediate involving the carbonyl oxygen and the C8-H bond. By applying similar principles, a palladium catalyst could be used to selectively activate the C-H bond at the 8-position of 2-naphthaldehyde for subsequent bromination, likely using a bromine source like N-Bromosuccinimide (NBS).

The choice of ligands and reaction conditions is crucial for achieving high selectivity. nih.gov This approach avoids the challenges of separating isomers that often result from traditional electrophilic bromination. researchgate.net

Table 1: Conceptual Palladium-Catalyzed C-H Bromination

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | 2-Naphthaldehyde | Starting material with directing group |

| Catalyst | Pd(OAc)₂ or similar Pd(II) salt | Facilitates C-H activation |

| Bromine Source | N-Bromosuccinimide (NBS) | Provides the bromine atom |

| Directing Group | Aldehyde (-CHO) | Directs functionalization to peri (C8) position |

| Solvent | Dichloroethane (DCE) or similar | Provides reaction medium |

| Additive | Anthranilic Acid or similar transient directing group | Can enhance selectivity and reactivity scispace.com |

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and can be adapted to synthesize naphthaldehydes. orgsyn.orgmdma.ch A relevant strategy for 8-Bromo-2-naphthaldehyde would involve a bromine-metal exchange followed by formylation.

This process could start with a dibromonaphthalene, such as 1,7-dibromonaphthalene. Regioselective monolithiation-trapping could be used, where one bromine atom (e.g., at C7) is selectively exchanged with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). acs.org This would yield 7-bromo-1-naphthaldehyde. While this produces a different isomer, the principle demonstrates the viability of selective functionalization.

A more direct, analogous route is illustrated by the synthesis of 6-methoxy-2-naphthaldehyde. google.comjustia.com In this patented method, 6-bromo-2-naphthyl methyl ether is converted into a Grignard reagent by reacting it with magnesium in a solvent like tetrahydrofuran (B95107) (THF). google.com This Grignard reagent is then reacted with DMF to introduce the aldehyde group. google.comjustia.com Applying this logic, one could envision a synthesis starting from 2,8-dibromonaphthalene, protecting one bromo group if necessary, forming a Grignard reagent from the other, and then formylating it.

Synthesizing naphthaldehydes from naphthol precursors is a well-documented strategy. For 8-Bromo-2-naphthaldehyde, a hypothetical route could begin with 8-bromo-2-naphthol. A multi-step sequence, analogous to a patented synthesis for 6-hydroxy-2-naphthaldehyde, provides a clear blueprint. google.comjustia.com

Protection: The hydroxyl group of the brominated naphthol precursor (e.g., 8-bromo-2-naphthol) is first protected, typically by methylation using a reagent like dimethyl sulfate (B86663) to form a methoxy (B1213986) derivative (e.g., 8-bromo-2-methoxynaphthalene). google.comjustia.com

Grignard Formation: The resulting bromo-methoxy-naphthalene is then treated with magnesium in an appropriate solvent (e.g., THF) to form the corresponding Grignard reagent. google.com

Formylation: The Grignard reagent is reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality. google.comjustia.com

Deprotection (Optional): If the hydroxyl group is desired, a final deprotection step (e.g., demethylation) would be carried out. For the synthesis of 8-Bromo-2-naphthaldehyde, this step would be omitted, as the target is the aldehyde itself, not a hydroxy-aldehyde.

This pathway offers excellent control over the placement of the functional groups by building the molecule from a strategically substituted precursor.

Optimization of Reaction Conditions and Synthetic Efficiency

Optimizing reaction conditions is paramount for maximizing the yield and purity of 8-Bromo-2-naphthaldehyde while minimizing side products and reaction time. The specific parameters depend heavily on the chosen synthetic route.

For Palladium-Catalyzed C-H Halogenation: Efficiency hinges on the catalyst system. Optimization involves screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂), ligands, and oxidants. nih.gov Temperature and reaction time are critical; prolonged heating can lead to decomposition or side reactions, while insufficient time results in low conversion. The molar ratio of the substrate to the bromine source and catalyst must be carefully controlled to prevent over-bromination. researchgate.net

For Grignard-based Syntheses: The key to an efficient Grignard reaction is the complete exclusion of water and protic solvents. The use of anhydrous solvents like THF is essential. google.com The initiation of Grignard reagent formation can be facilitated by adding a crystal of iodine. justia.com Temperature control is also vital; the formation is often initiated at a moderate temperature (e.g., 50-60 °C), while the subsequent reaction with the formylating agent like DMF may be performed at the same or a different temperature to control reactivity and prevent side reactions. mdma.chgoogle.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| 8-Bromo-2-naphthaldehyde | Target Compound |

| 2-Naphthaldehyde | Precursor / Starting Material |

| 1,7-Dibromonaphthalene | Precursor / Starting Material |

| 2,8-Dibromonaphthalene | Potential Precursor |

| 8-Bromo-2-naphthol | Precursor |

| 6-Bromo-2-naphthol | Analogous Precursor google.com |

| 6-Hydroxy-2-naphthaldehyde | Analogous Product google.com |

| 6-Methoxy-2-naphthaldehyde | Analogous Intermediate/Product google.comjustia.com |

| 8-Bromo-2-methoxynaphthalene | Intermediate |

| 6-Bromo-2-naphthyl methyl ether | Analogous Intermediate google.com |

| N-Bromosuccinimide (NBS) | Reagent (Bromine Source) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Reagent (Catalyst) |

| N,N-Dimethylformamide (DMF) | Reagent (Formylating Agent) |

| Magnesium (Mg) | Reagent (for Grignard) |

| n-Butyllithium | Reagent (for Lithiation) |

| Dimethyl sulfate | Reagent (Methylating Agent) |

| Tetrahydrofuran (THF) | Solvent |

| Dichloroethane (DCE) | Solvent |

Reactivity and Mechanistic Investigations of 8 Bromo 2 Naphthaldehyde

Electrophilic and Nucleophilic Transformations at the Naphthalene (B1677914) Ring

The reactivity of 8-Bromo-2-naphthaldehyde is characterized by the distinct chemical behaviors of its two functional groups: the bromine atom and the aldehyde moiety. These groups can undergo a variety of electrophilic and nucleophilic transformations.

The bromine atom attached to the C8 position of the naphthalene ring is an aryl bromide. While direct nucleophilic aromatic substitution of such halides typically requires harsh reaction conditions, the bromine atom serves as a highly effective handle for a wide range of substitution reactions, primarily facilitated by transition-metal catalysis. These reactions allow the bromine to be replaced by various other functional groups. The C(sp²)–Br bond is a key site for forming new carbon-carbon and carbon-heteroatom bonds, which is more extensively covered in the section on cross-coupling reactions.

The aldehyde group at the C2 position is an electrophilic center, making it susceptible to nucleophilic attack. It participates in a wide array of chemical transformations typical of aromatic aldehydes. These include oxidation, reduction, and condensation reactions.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-bromo-2-naphthoic acid, using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Studies on other aromatic aldehydes have shown that this can also occur via light-induced autoxidation, proceeding through a peracid intermediate. rsc.org

Reduction: The aldehyde group can be reduced to a primary alcohol, (8-bromonaphthalen-2-yl)methanol, using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Condensation Reactions: It can undergo condensation reactions with primary amines to form Schiff bases (imines). dergipark.org.tr These reactions are fundamental for synthesizing more complex molecules. For instance, reaction with hydroxylamine (B1172632) followed by dehydration can yield the corresponding nitrile. google.com

The table below summarizes the principal transformations of the aldehyde functional group.

| Reaction Type | Reagents | Product Type |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic Acid |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Primary Alcohol |

| Condensation | Primary amines (e.g., R-NH₂) | Imine (Schiff Base) |

| Condensation | Hydroxylamine (NH₂OH) | Oxime |

Cross-Coupling Reactions and Transition-Metal Catalysis

The C8-bromo substituent is a key functional group for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. eie.gr Palladium-catalyzed reactions are particularly prominent in this context, allowing for the selective coupling of the C(sp²)-Br bond. nih.govnih.gov

Notable cross-coupling reactions applicable to 8-Bromo-2-naphthaldehyde include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. nih.govuni-muenchen.de This method is widely used to synthesize biaryl compounds.

Heck Coupling: The C-Br bond can be coupled with alkenes to form a new C-C bond at the C8 position. eie.gr

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an 8-alkynyl-2-naphthaldehyde derivative. eie.gr

Buchwald-Hartwig Amination: This allows for the formation of a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst.

The table below presents examples of palladium-catalyzed cross-coupling reactions performed on bromo-naphthalene scaffolds, demonstrating the versatility of this approach.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Class | Reference |

| Suzuki-Miyaura | Arylboronic Acids | Pd(PPh₃)₄ or Pd(OAc)₂ / PCy₃·HBF₄ | Biaryl compounds | nih.govuni-muenchen.de |

| Sonogashira | Terminal Alkynes | Pd catalyst, Cu co-catalyst | Aryl-alkynes | eie.gr |

| Heck | Alkenes (e.g., acrylates) | Ni or Pd complexes | Substituted Alkenes | eie.gr |

Intramolecular Cyclization and Annulation Pathways

The specific arrangement of the bromo and aldehyde functionalities in 8-Bromo-2-naphthaldehyde allows it to be a precursor for molecules designed to undergo intramolecular cyclization. While direct cyclization is not common, the functional groups can be modified to facilitate subsequent ring-forming reactions.

For example, a related isomer, 1-bromo-2-naphthaldehyde (B104117), has been used to synthesize substrates for cascade intramolecular Prins/Friedel-Crafts cyclizations. nih.govbeilstein-archives.org In a typical sequence, the aldehyde is first converted to a vinyl group via a Wittig or related reaction. The resulting bromo-vinylnaphthalene can then undergo a metal-catalyzed coupling (e.g., Suzuki) to introduce a group that can participate in a Lewis acid-promoted cyclization, ultimately forming polycyclic structures like 4-aryltetralin-2-ols. nih.govbeilstein-archives.org

Another pathway involves the synthesis of biaryl aldehyde-alcohols via Suzuki coupling, which can then exist in equilibrium with their cyclic intramolecular hemiacetal forms. uni-muenchen.de This demonstrates how cross-coupling reactions can set the stage for subsequent intramolecular transformations.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analyses

Understanding the mechanisms of the reactions involving 8-Bromo-2-naphthaldehyde relies on a combination of kinetic studies and spectroscopic analysis.

Kinetic Analysis: Kinetic studies are crucial for deciphering reaction pathways and identifying rate-limiting steps. For instance, the mechanism of aldehyde autoxidation has been investigated by monitoring the concentrations of the starting aldehyde, the intermediate peracid, and the final carboxylic acid product over time. rsc.org By fitting this data to differential rate equations, rate constants for each step of the reaction can be determined, revealing the dominant mechanistic pathways under different conditions. rsc.org

Spectroscopic Analyses: Spectroscopic methods are indispensable for structural characterization of reactants, intermediates, and products.

NMR Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structures of products from various transformations, such as the appearance of a signal around δ 10 ppm for the aldehyde proton or its disappearance upon reduction or oxidation. dergipark.org.tr

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of synthesized compounds. uni-muenchen.de

UV-Visible Spectroscopy: This technique can be used to study electronic transitions and equilibria in solution. For example, it has been employed to investigate the keto-enol tautomerism in Schiff bases derived from aromatic aldehydes. dergipark.org.tr

FT-IR Spectroscopy: Infrared spectroscopy is useful for identifying functional groups, such as the characteristic C=O stretch of the aldehyde and its shift or disappearance during a reaction. dergipark.org.tr

The following table summarizes the application of these analytical techniques.

| Analytical Technique | Application in Studying Reactions | Reference |

| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation of products, monitoring reaction progress. | dergipark.org.tr |

| Mass Spectrometry (MS) | Verification of molecular weight and formula of products. | uni-muenchen.de |

| UV-Visible Spectroscopy | Studying tautomeric equilibria (e.g., in Schiff bases). | dergipark.org.tr |

| Kinetic Modeling | Determining rate constants and elucidating multi-step reaction mechanisms. | rsc.org |

Applications in Complex Organic Synthesis and Methodology Development

Utilization as a Key Synthetic Intermediate and Building Block

8-Bromo-2-naphthaldehyde serves as a crucial bifunctional building block in organic synthesis, where its two distinct reactive sites—the aldehyde and the bromo group—can be addressed selectively or concomitantly to construct elaborate molecules. The aldehyde group is a versatile handle for various transformations, including nucleophilic additions, condensations, and cyclizations, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. a2bchem.comcymitquimica.com The bromine atom, on the other hand, primarily acts as a synthetic linchpin for cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This dual reactivity enables chemists to engage the molecule in a stepwise fashion, first modifying the aldehyde and then using the bromo-substituted naphthalene (B1677914) ring for further elaboration, or vice versa.

The naphthalene core itself provides a rigid, aromatic platform that influences the electronic properties and reactivity of the functional groups. a2bchem.com This allows for the design of tailored molecules with specific three-dimensional structures and electronic characteristics. a2bchem.com Halogenated compounds, in general, are fundamental in organic synthesis as they are precursors to a wide array of useful molecules through various transformations. researchgate.net The presence of the bromine atom on the naphthalene ring of 8-Bromo-2-naphthaldehyde makes it a valuable intermediate for creating more complex and functionally diverse compounds for applications in medicinal chemistry and materials science. cymitquimica.com For instance, related bromo-naphthaldehyde derivatives are frequently employed as precursors in the preparation of complex heterocyclic compounds and pharmaceutical intermediates. a2bchem.com

| Functional Group | Type of Reactions | Potential Products/Intermediates |

| Aldehyde (-CHO) | Nucleophilic Addition, Condensation, Cyclization, Wittig Reaction, Reductive Amination | Alcohols, Imines, Alkenes, Amines, Heterocycles |

| Bromo (-Br) | Suzuki Coupling, Sonogashira Coupling, Heck Reaction, Buchwald-Hartwig Amination, Grignard Formation | Biaryls, Alkynyl-naphthalenes, Alkenyl-naphthalenes, N-Aryl Amines, Organometallic Reagents |

Construction of Diverse Heterocyclic Systems

The inherent reactivity of 8-Bromo-2-naphthaldehyde makes it an excellent starting material for the synthesis of a wide range of heterocyclic systems. Heterocycles are a cornerstone of medicinal chemistry and materials science, and developing efficient routes to novel heterocyclic scaffolds is a major focus of synthetic research.

The aldehyde functionality can participate directly in cyclization reactions to form heterocyclic rings. For example, naphthaldehyde derivatives can be used in multicomponent reactions to build complex heterocyclic structures. Research has shown that 1-naphthaldehyde (B104281) can react with a ketone and a nitroalkane in a three-component reaction, followed by a nickel-catalyzed hydrogenation and cyclization, to produce substituted 3,4-dihydro-2H-pyrroles. nih.gov This methodology demonstrates the utility of the naphthaldehyde moiety in constructing nitrogen-containing heterocycles.

Furthermore, the bromine atom can be used to introduce other functionalities that subsequently participate in cyclization reactions. For instance, a Sonogashira coupling could introduce an alkyne, which could then undergo an intramolecular cycloaddition. Alternatively, the bromo group can be used in a post-cyclization modification step. The synthesis of new heterocyclic systems, such as 1,2,3-triazole-isoxazoline hybrids, often involves the strategic use of functional groups on aromatic platforms that allow for sequential and selective reactions. researchgate.net The dual functionality of 8-Bromo-2-naphthaldehyde provides a platform for such sequential transformations, leading to the construction of fused or substituted heterocyclic systems that would be difficult to access through other means.

Precursor in the Synthesis of Natural Product Analogs and Related Scaffolds

Natural products and their analogs are a rich source of inspiration for drug discovery and chemical biology. The naphthalene core is a structural motif found in a number of biologically active natural products. chemistryviews.org Synthesizing these complex molecules and their analogs often requires versatile and highly functionalized starting materials. 8-Bromo-2-naphthaldehyde represents a valuable precursor for accessing such scaffolds.

Synthetic routes toward naphthalene-containing natural products, such as dehydrocacalohastine and musizin, have been developed starting from simple, commercially available naphthalene derivatives like 1-bromonaphthalen-2-ol. chemistryviews.org This highlights the strategic importance of bromo-substituted naphthalenes in the total synthesis of natural products. chemistryviews.org The bromine atom allows for key bond-forming reactions to build the carbon skeleton, while the aldehyde can be used to install other necessary functional groups or to complete the final structure.

The synthesis of complex natural products often involves the assembly of molecular fragments. acs.orgnih.gov 8-Bromo-2-naphthaldehyde can serve as a key fragment, providing the naphthalene core with handles for further elaboration. For example, in the synthesis of various natural products, aldehydes are crucial for forming key carbon-carbon bonds through reactions like the Nozaki-Hiyama-Kishi reaction. acs.orgnih.gov The ability to use the bromo-functionality for a separate coupling reaction makes 8-Bromo-2-naphthaldehyde a powerful tool for convergent syntheses, where different parts of a complex molecule are synthesized separately before being joined together. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies, which are crucial in medicinal chemistry. chemistryviews.org

Development of Novel Multicomponent and Cascade Reactions

8-Bromo-2-naphthaldehyde and its isomers are valuable substrates for the development of new reaction methodologies, particularly in the area of multicomponent and cascade reactions. These reactions are highly sought after in modern organic synthesis because they allow for the construction of complex molecules from simple precursors in a single operation, increasing efficiency and reducing waste. rsc.org

A notable example involves the use of 1-bromo-2-naphthaldehyde (B104117) in a cascade intramolecular Prins/Friedel–Crafts cyclization. beilstein-journals.org In this sequence, the bromo-naphthaldehyde is first converted in three steps to 2-(1-vinylnaphthalen-2-yl)acetaldehyde. This intermediate then undergoes a Prins cyclization initiated by a Lewis acid, generating a benzylic carbocation that is subsequently trapped by an intramolecular Friedel–Crafts alkylation to furnish complex polycyclic structures. beilstein-journals.org

Similarly, derivatives of 1-naphthaldehyde have been utilized in developing a visible light-triggered cascade reaction. rsc.orgnih.gov This process involves an initial ortho photocycloaddition followed by an acid-catalyzed rearrangement to produce enantioenriched polycyclic benzoisochromenes. rsc.orgnih.gov Such cascade reactions, which form multiple bonds in a single pot, are a testament to the utility of naphthaldehyde scaffolds in exploring novel reactivity. rsc.org

Multicomponent reactions (MCRs) also benefit from naphthaldehyde substrates. The Biginelli reaction, a classic MCR, can utilize 2-naphthaldehyde (B31174) to condense with a β-ketoester and urea (B33335) (or thiourea) to produce dihydropyrimidinones, which are heterocyclic compounds with a wide range of pharmacological activities. researchgate.net The development of metal-catalyzed MCRs has further expanded the possibilities for creating molecular diversity from simple building blocks like aldehydes. nih.govbeilstein-journals.org

| Reaction Type | Naphthaldehyde Derivative | Key Transformation | Resulting Scaffold |

| Cascade Reaction | 1-Bromo-2-naphthaldehyde | Prins/Friedel-Crafts Cyclization | 4-Aryltetralin-2-ols |

| Cascade Reaction | 1-Naphthaldehyde derivatives | Photocloaddition/Rearrangement | Benzoisochromenes |

| Multicomponent Reaction | 2-Naphthaldehyde | Biginelli Reaction | Dihydropyrimidinones |

| Multicomponent Reaction | 1-Naphthaldehyde | Michael Addition/Hydrogenative Cyclization | 3,4-Dihydro-2H-pyrroles |

Research Contributions in Medicinal Chemistry and Pharmaceutical Sciences

Exploration as a Lead Compound in Drug Discovery Initiatives

8-Bromo-2-naphthaldehyde and its close analogs, such as 6-bromo-2-hydroxy-1-naphthaldehyde, are recognized as promising lead compounds in drug discovery. lookchem.com Their utility stems from the presence of the naphthaldehyde core, which provides a rigid framework that can be chemically modified, and the bromine atom, which offers a site for various chemical reactions to introduce diverse functional groups. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity. The reactivity of the aldehyde group is also a key feature, enabling the synthesis of a wide array of derivatives.

Design and Synthesis of Potential Therapeutic Agents (e.g., Anti-cancer Compounds)

The naphthaldehyde scaffold, including brominated derivatives, has been a focal point in the design and synthesis of potential anti-cancer agents. researchgate.netajgreenchem.com Researchers have synthesized various derivatives, such as chalcones, by reacting naphthaldehydes with different ketones. ajgreenchem.comnih.gov These chalcone (B49325) derivatives have shown promising antiproliferative activity against cancer cell lines. ajgreenchem.com

For instance, a series of desmosdumotin C analogs, which are chalcones, were synthesized and evaluated for their cytotoxicity against several human tumor cell lines. nih.gov One particular analog, 4-bromo-3′,3′,5′-tripropyl analog 26, demonstrated significant cytotoxicity against A549 (lung carcinoma), A431 (skin carcinoma), 1A9 (ovarian cancer), and HCT-8 (colon cancer) cell lines with ED50 values of 1.0, 1.2, 0.9, and 1.3 μg/mL, respectively. nih.gov This highlights the potential of incorporating a bromo-substituted aromatic ring in the design of potent anti-cancer compounds. nih.gov

The following table summarizes the cytotoxic activity of selected desmosdumotin C analogs:

| Compound | Cell Line | ED50 (μg/mL) |

| 14 | PC-3 | 4.6 |

| A431 | 2.6 | |

| 25 | PC-3 | 3.3 |

| A431 | 1.9 | |

| 26 | PC-3 | 2.3 |

| A431 | 1.2 | |

| A549 | 1.0 | |

| 1A9 | 0.9 | |

| HCT-8 | 1.3 |

Development of Bioactive Derivatives Based on the Naphthaldehyde Scaffold

The versatility of the naphthaldehyde scaffold has led to the development of a diverse range of bioactive derivatives beyond just anti-cancer agents. For example, naphthyl-based chalcone derivatives have been investigated for a wide array of pharmacological effects. researchgate.net The introduction of different substituents on the naphthalene (B1677914) ring allows for the fine-tuning of the biological activity.

Furthermore, derivatives of naphthaldehyde have been explored for other therapeutic applications. For example, novel naphtho[1,2-b]furan-2-carboxamides have been identified as potent antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1), which is a target for the treatment of obesity. jst.go.jp The synthesis of these compounds often starts from a hydroxy-naphthaldehyde precursor, which can be brominated to create key intermediates for further elaboration. jst.go.jp

Methodologies for Structure-Activity Relationship (SAR) Studies

Systematic structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity and to guide the design of more potent and selective compounds. For derivatives of 8-bromo-2-naphthaldehyde, SAR studies have provided valuable insights.

In the case of the desmosdumotin C analogs, SAR studies revealed that bromination at certain positions of the chalcone structure could enhance cytotoxic activity. nih.gov For example, the 4-bromo-3′,3′,5′-tripropyl analog 26 showed significantly enhanced activity against several cancer cell lines. nih.gov These studies help in identifying the key structural features required for a desired biological effect.

The general approach to SAR for naphthaldehyde derivatives involves synthesizing a library of related compounds with systematic variations in their structure. These variations can include changing the position and nature of substituents on the naphthalene ring and modifying the functional groups attached to the aldehyde. mdpi.com The biological activity of each compound is then tested, and the results are analyzed to establish a relationship between the chemical structure and the observed activity. researchgate.net This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Role in Materials Science and Functional Materials Research

Applications in Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))

While direct integration of 8-Bromo-2-naphthaldehyde into Organic Light-Emitting Diode (OLED) device structures as an emitter or transport material is not extensively documented, its primary role is that of a critical precursor in the synthesis of larger, more complex molecules for organic electronics. The bromine atom on the naphthalene (B1677914) ring is particularly suited for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in building up extended π-conjugated systems.

A notable example is the synthesis of tris(formylnaphthyl)truxene. researchgate.net In this process, 8-Bromo-2-naphthaldehyde is coupled with a triborylated truxene (B166851) core. The resulting molecule possesses three naphthaldehyde units extending from the central truxene scaffold. Such star-shaped molecules are of significant interest in organic electronics due to their defined structure, high thermal stability, and potential for forming stable amorphous films, a desirable characteristic for OLED fabrication. The aldehyde functional groups on the periphery of the final molecule can be further modified, allowing for the tuning of its electronic and photophysical properties or for its integration into a polymer backbone.

The general principle behind using building blocks like 8-Bromo-2-naphthaldehyde is to construct materials with tailored properties. For OLEDs, this includes optimizing energy levels for efficient charge injection and transport, achieving high photoluminescence quantum yields, and ensuring long-term operational stability. The naphthalene moiety itself is a well-known chromophore that can be a component of blue-emitting materials, and its derivatives are often investigated for their charge-transporting capabilities. hbni.ac.in

Development of Fluorescent Probes for Biological and Chemical Sensing

The naphthaldehyde scaffold is a common platform for the design of fluorescent chemosensors. The aldehyde group provides a convenient reaction site for the synthesis of Schiff bases or hydrazones, which can act as receptors for specific analytes, particularly metal ions. researchgate.netnih.gov The general strategy involves the condensation of the aldehyde with an amine-containing molecule to create a sensor molecule where the fluorescence of the naphthalene fluorophore is initially quenched. Upon binding of the target analyte to the receptor site, a photophysical process such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) can be disrupted, leading to a "turn-on" fluorescence response. mdpi.com

Derivatives of 8-Bromo-2-naphthaldehyde are excellent candidates for such sensors. The naphthalene unit serves as the signaling component (fluorophore), while a Schiff base or a similar derivative formed at the aldehyde position can act as the recognition site (receptor). The electronic properties of the naphthalene ring, and thus its fluorescence, can be finely tuned by the substituents. The bromine atom, being an electron-withdrawing group, can influence the photophysical properties of the resulting sensor molecule.

For instance, Schiff bases derived from various naphthaldehydes have been successfully employed as selective "turn-on" fluorescent probes for ions like Zn²⁺. researchgate.netnih.gov In these systems, the coordination of the metal ion to the imine nitrogen and another donor atom restricts C=N isomerization and inhibits the PET process, resulting in a significant enhancement of fluorescence intensity. While specific studies detailing probes from 8-Bromo-2-naphthaldehyde are not abundant, the established principles strongly support its utility in creating novel sensors for a range of metal ions with high sensitivity and selectivity. acs.org

Synthesis of Advanced Polymeric Structures and Composites

The bifunctionality of 8-Bromo-2-naphthaldehyde, possessing both a halogen for cross-coupling and an aldehyde for condensation or modification, makes it a valuable monomer or precursor in the synthesis of advanced polymeric and supramolecular structures. The bromine atom allows for the formation of carbon-carbon bonds through reactions like Suzuki or Stille coupling, enabling the creation of rigid, conjugated backbones characteristic of materials like poly(arylene)s. scispace.com The aldehyde group can be used in polymerization reactions, for example, by forming polyimines (Schiff base polymers) through condensation with diamines.

The synthesis of the aforementioned tris(formylnaphthyl)truxene is a prime example of how 8-Bromo-2-naphthaldehyde can be used to construct well-defined, large molecular architectures that can be considered oligomers or precursors to larger dendritic or polymeric systems. researchgate.net Such structures are investigated for applications in molecular electronics, as porous materials, or as components in composites.

Furthermore, the aldehyde group can be transformed into other functional groups prior to or after polymerization. For example, it can be reduced to an alcohol to create poly(aryl ether)s or oxidized to a carboxylic acid for the synthesis of polyesters or polyamides. This versatility allows for the incorporation of the rigid and photophysically active naphthalene unit into a wide array of polymer backbones, tailoring the final material's thermal, mechanical, and optoelectronic properties.

Principles of Crystal Engineering and Solid-State Chemistry

The study of how molecules pack in the solid state, known as crystal engineering, is crucial for designing materials with desired properties, such as high charge carrier mobility in organic semiconductors. The solid-state arrangement of molecules derived from 8-Bromo-2-naphthaldehyde is governed by a variety of non-covalent interactions. mdpi.com

Schiff bases derived from naphthaldehydes are particularly well-studied in the context of crystal engineering. scispace.commjcce.org.mk These molecules often exhibit key structural features:

Tautomerism: These o-hydroxy Schiff bases can exist in two tautomeric forms: the enol-imine and the keto-amine form. The preferred form in the solid state depends on the electronic nature of the substituents and the crystal packing forces, which in turn affects the electronic and photophysical properties of the material. mjcce.org.mk

Supramolecular Assembly: In the crystal lattice, these molecules arrange themselves through various intermolecular interactions. These can include π-π stacking interactions between the flat naphthalene rings, as well as weaker C-H···O and C-H···N hydrogen bonds. acs.org The bromine atom can also participate in halogen bonding, a directional interaction that can be used to control the supramolecular architecture.

By understanding and controlling these interactions, it is possible to engineer the crystal packing of materials derived from 8-Bromo-2-naphthaldehyde. For example, achieving a co-facial π-π stacking arrangement is often a goal in the design of organic semiconductors, as it can facilitate efficient charge transport between adjacent molecules. The principles of crystal engineering thus provide a powerful tool for tuning the solid-state properties of these functional materials.

Theoretical and Computational Chemistry Studies of 8 Bromo 2 Naphthaldehyde

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of 8-Bromo-2-naphthaldehyde. Density Functional Theory (DFT) is a widely used method to determine the molecule's ground-state geometry and electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

For instance, DFT calculations, often using hybrid functionals like B3LYP, can model electronic properties by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap generally suggests higher reactivity. bohrium.com

Time-Dependent DFT (TD-DFT) extends these principles to study the excited states of the molecule. nih.gov This is particularly useful for predicting and interpreting its ultraviolet-visible (UV-Vis) absorption spectra. bohrium.com By calculating the electronic transitions between molecular orbitals, TD-DFT can help assign the absorption bands observed experimentally, providing a deeper understanding of how the molecule interacts with light. bohrium.com While specific TD-DFT studies on 8-Bromo-2-naphthaldehyde are not widely published, the methodology is standard for similar aromatic aldehydes. tandfonline.combohrium.com

Table 1: Representative Data from DFT Calculations for Similar Aromatic Systems

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 3 - 5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2 - 4 Debye |

| λmax (UV-Vis) | Wavelength of maximum absorption predicted by TD-DFT. | 300 - 400 nm |

Note: These are typical value ranges for similar aromatic aldehydes and may vary for 8-Bromo-2-naphthaldehyde.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The naphthalene (B1677914) ring system is largely planar, but the presence of the bromo and aldehyde substituents introduces possibilities for different spatial arrangements or conformations. The primary conformational flexibility in 8-Bromo-2-naphthaldehyde arises from the rotation around the single bond connecting the aldehyde group to the naphthalene ring.

Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are employed to explore the potential energy surface of the molecule. These methods can identify stable conformers and the energy barriers that separate them. It is generally expected that the conformers where the aldehyde group is coplanar with the naphthalene ring are the most stable due to favorable electronic delocalization. However, steric hindrance between the aldehyde's oxygen atom and the hydrogen at the C1 position, or the bromo substituent at the C8 position, can influence the preferred orientation.

Molecular dynamics (MD) simulations can provide further insight into the conformational behavior of 8-Bromo-2-naphthaldehyde over time. tandfonline.com By simulating the motion of atoms at a given temperature, MD can reveal the accessibility of different conformations and the dynamics of their interconversion. This is particularly relevant when considering how the molecule might interact with other molecules or a biological receptor, where its shape plays a crucial role. nih.gov

Prediction of Reactivity Patterns and Regioselectivity

Computational chemistry is a powerful tool for predicting where and how a molecule is likely to react. For 8-Bromo-2-naphthaldehyde, several reactive sites exist: the aldehyde group, the bromine atom, and the aromatic C-H bonds on the naphthalene ring.

DFT calculations are instrumental in predicting reactivity. researchgate.net Analysis of the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. tandfonline.com The aldehyde carbon, for instance, is an electrophilic site susceptible to attack by nucleophiles. The oxygen atom of the carbonyl group and the bromine atom are nucleophilic sites.

Frontier Molecular Orbital (FMO) theory is also key to understanding reactivity and regioselectivity. acs.org The shape and location of the HOMO indicate the most likely sites for electrophilic attack, while the LUMO points to the sites for nucleophilic attack. For many naphthaldehyde derivatives, computational studies have shown that the electronic density at the peri-position (C8) can be high, influencing its reactivity in C-H activation reactions. rsc.org DFT calculations can explain the regioselectivity of reactions like halogenation or arylation by comparing the activation energies for reaction pathways at different positions (e.g., C2 vs. C8). researchgate.netresearchgate.net

Table 2: Predicted Reactivity of Functional Groups in 8-Bromo-2-naphthaldehyde

| Functional Group / Position | Type of Reactivity | Potential Reactions |

|---|---|---|

| Aldehyde (-CHO) | Electrophilic carbon, Nucleophilic oxygen | Nucleophilic addition, Oxidation, Reduction, Condensation |

| Bromo (-Br) at C8 | Leaving group | Nucleophilic aromatic substitution, Cross-coupling reactions (e.g., Suzuki, Heck) |

| Aromatic C-H Bonds | Susceptible to substitution | Electrophilic aromatic substitution, Directed C-H activation |

Investigations into Intermolecular Interactions and Supramolecular Assemblies

The way 8-Bromo-2-naphthaldehyde molecules interact with each other governs their solid-state structure and properties. Computational methods can explore these non-covalent interactions, which include hydrogen bonding, halogen bonding, and π-π stacking.

Although the molecule lacks strong hydrogen bond donors, the aldehyde oxygen can act as a hydrogen bond acceptor. Weak C-H···O interactions are possible and can influence the crystal packing. acs.org The bromine atom can participate in halogen bonding (C-Br···O or C-Br···π interactions), a directional interaction that is increasingly recognized as a tool for crystal engineering.

The planar naphthalene core is prone to π-π stacking interactions, where aromatic rings stack on top of each other. nih.gov These interactions are crucial in the formation of ordered supramolecular assemblies. researchgate.net Computational studies can model the geometry and energy of these interactions, predicting whether a face-to-face or offset stacking arrangement is more favorable. acs.org Research on related naphthaldehyde systems has shown their ability to form complex two-dimensional tessellations and other hierarchical assemblies. researchgate.netchemchart.com The specific substitution pattern of 8-Bromo-2-naphthaldehyde, with its bulky bromine atom and polar aldehyde group, will uniquely dictate the balance of these intermolecular forces, leading to specific, predictable supramolecular structures. researchgate.net

Advanced Analytical Methodologies for Research on 8 Bromo 2 Naphthaldehyde

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation of 8-Bromo-2-naphthaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools. In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals for the aromatic protons provide definitive information about the substitution pattern on the naphthalene (B1677914) ring. The aldehyde proton would be expected to appear as a distinct singlet at a downfield chemical shift. For related naphthaldehyde structures, ¹H and ¹³C NMR shifts are relative to a tetramethylsilane (B1202638) (TMS) standard. rsc.org For instance, in the analysis of related bromoaniline–aldehyde conjugates, ¹H NMR spectra show imine protons around δ = 8.6 ppm and aromatic protons in the δ = 7.2–7.5 ppm range. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. jst.go.jp The presence of a bromine atom is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum.

| Technique | Application | Expected Observations for 8-Bromo-2-naphthaldehyde |

| ¹H NMR | Determines the proton framework of the molecule. | Aromatic protons in the region of δ 7.0-9.0 ppm; a distinct singlet for the aldehyde proton (>δ 9.5 ppm). |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule. | Signals for naphthalene ring carbons; a signal for the aldehyde carbonyl carbon (>190 ppm). |

| FT-IR | Identifies functional groups. | Characteristic stretching vibration for the aldehyde C=O group (~1680-1700 cm⁻¹); C-Br stretching vibrations. |

| HR-MS | Confirms molecular formula. | A molecular ion peak corresponding to the exact mass of C₁₁H₇BrO with a characteristic M, M+2 isotopic pattern for bromine. |

Data is representative and based on analysis of similar naphthaldehyde compounds.

Chromatographic Separation and Purification Methodologies

The synthesis of 8-Bromo-2-naphthaldehyde often results in a crude product containing starting materials, by-products, and isomers, necessitating effective purification. Chromatographic techniques are essential for isolating the compound to a high degree of purity.

Column Chromatography: This is a standard and widely used method for the purification of naphthaldehyde derivatives. researchgate.netgoogle.com The technique involves passing the crude mixture through a stationary phase, typically silica (B1680970) gel, using a mobile phase composed of a solvent system like ethyl acetate (B1210297) and hexane. jst.go.jpsemanticscholar.org The separation is based on the differential adsorption of the components to the silica gel, allowing for the collection of the pure compound in fractions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more sensitive and quantitative analysis, LC-MS/MS methods are employed. While a specific method for 8-Bromo-2-naphthaldehyde is not detailed, methods developed for similar halogenated aromatic compounds are instructive. tsu.edu Such a method would typically use a reverse-phase C18 column with a gradient elution system, for example, a mixture of water and acetonitrile (B52724) containing a modifier like formic acid. tsu.edu This technique combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

| Method | Stationary Phase | Mobile Phase Example | Application |

| Column Chromatography | Silica Gel (60-120 or 230-400 mesh) | Ethyl acetate/Hexane gradient | Preparative purification of the synthesized compound. jst.go.jpsemanticscholar.org |

| Thin Layer Chromatography (TLC) | Silica gel precoated plates | Ethyl acetate/Hexane | Monitoring reaction progress and determining optimal solvent systems for column chromatography. google.com |

| LC-MS/MS | C18 Reverse-Phase Column | Acetonitrile/Water with 0.1-0.2% Formic Acid | High-sensitivity quantitative analysis and purity confirmation. tsu.edu |

Table data is based on established methods for purifying and analyzing related naphthaldehyde and bromo-aromatic compounds.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography provides unambiguous proof of structure by mapping the precise spatial arrangement of atoms in a crystalline solid. This technique yields critical data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 8-Bromo-2-naphthaldehyde is not publicly detailed, analysis of its isomer, 1-Bromo-2-naphthaldehyde (B104117), offers significant insight into the expected structural features. iucr.org

The analysis of 1-Bromo-2-naphthaldehyde revealed that the naphthalene core is planar, with the bromine atom showing a very slight deviation from this plane. iucr.org The aldehyde group's conformation is stabilized by short intramolecular contacts between the aldehyde hydrogen and the bromine atom. iucr.org The molecules pack in stacks, and the study noted no intermolecular contact distances shorter than the sum of the van der Waals radii. iucr.org Similar structural characteristics would be anticipated for 8-Bromo-2-naphthaldehyde, with the analysis providing definitive stereochemical confirmation. This level of detail is crucial for understanding structure-activity relationships, particularly when the compound is used in the synthesis of larger, structurally complex molecules like helicenes. nih.gov

| Parameter | Finding for 1-Bromo-2-naphthaldehyde (Isomer) | Significance |

| Crystal System | Orthorhombic | Defines the basic symmetry of the crystal lattice. |

| Space Group | Pca2₁ | Describes the symmetry operations that can be applied to the unit cell. iucr.org |

| Unit Cell Dimensions | a = 14.821 Å, b = 14.288 Å, c = 4.028 Å | Defines the size and shape of the repeating unit in the crystal. iucr.org |

| Molecular Conformation | Planar naphthalene ring; aldehyde H points toward Br. iucr.org | Confirms the overall molecular shape and the relative orientation of functional groups. |

| Intermolecular Interactions | Stacked packing arrangement. iucr.org | Provides insight into how molecules interact in the solid state, influencing physical properties. |

Data presented is for the closely related isomer 1-Bromo-2-naphthaldehyde and is illustrative of the detailed structural information obtainable via X-ray crystallography.

Future Research Directions and Emerging Avenues for 8 Bromo 2 Naphthaldehyde

Sustainable and Green Chemistry Approaches in its Synthesis

The future of chemical synthesis is increasingly geared towards sustainability. For 8-bromo-2-naphthaldehyde, this involves developing methods that reduce waste, minimize the use of hazardous materials, and improve energy efficiency. researchgate.net Key areas of research in green synthesis include:

Eco-friendly Solvents and Catalysts: Traditional syntheses often rely on toxic organic solvents. Future methods will likely favor greener alternatives like water or ethanol. researchgate.net The use of biodegradable and reusable catalysts, such as chitosan-based catalysts or solid-supported catalysts, is a promising approach to enhance reaction rates and selectivity while minimizing waste. researchgate.net For instance, solvent-free grinding methods have proven effective for synthesizing related coumarin (B35378) derivatives, offering benefits like reduced reaction times and higher yields. tandfonline.com

Energy-Efficient Reaction Conditions: Techniques like microwave-assisted and ultrasonicator-assisted synthesis are being explored to drive reactions under milder conditions. researchgate.net These methods can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are central to green chemistry. One-pot multicomponent reactions, which allow the synthesis of complex molecules in a single step, represent a powerful tool for achieving this goal. researchgate.netrsc.org

A comparative look at conventional versus green synthesis approaches for related compounds highlights the significant advantages of the latter.

| Feature | Conventional Synthesis | Green Synthesis Approach |

| Solvents | Often uses hazardous organic solvents | Employs benign solvents (water, ethanol) or solvent-free conditions researchgate.netresearchgate.net |

| Catalysts | May use toxic or stoichiometric reagents | Utilizes green catalysts (e.g., chitosan, solid-supported) researchgate.netresearchgate.net |

| Energy | Typically requires prolonged heating | Uses energy-efficient methods like microwave or ultrasound researchgate.net |

| Waste | Generates significant chemical waste | Minimizes waste through optimized processes and atom economy researchgate.net |

| Yield/Time | Can have lower yields and longer reaction times | Often results in admirable yields and reduced reaction times researchgate.net |

Novel Applications in Catalysis and Organometallic Chemistry

The dual reactivity of 8-bromo-2-naphthaldehyde, stemming from its aldehyde and bromo-substituents, makes it a promising candidate for developing novel catalysts and organometallic compounds.

The bromine atom can participate in various cross-coupling reactions, a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This functionality enables the synthesis of complex molecular architectures. sci-hub.se Simultaneously, the aldehyde group can be transformed into a variety of other functional groups or used to coordinate with metal centers, forming Schiff bases or other ligands. researchgate.net

Future research is expected to explore:

Ligand Synthesis: The development of novel ligands for transition metal catalysis. Schiff bases derived from naphthaldehydes can coordinate with metals like copper and zinc, creating complexes with potential catalytic activity. researchgate.netacs.org

Asymmetric Catalysis: The synthesis of chiral ligands derived from 8-bromo-2-naphthaldehyde for use in enantioselective catalysis, which is crucial for the pharmaceutical industry.

Polynuclear Compound Formation: The use of 8-bromo-2-naphthaldehyde as a building block to construct complex polynuclear compounds with interesting electronic or magnetic properties.

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To rapidly explore the chemical space around the 8-bromo-2-naphthaldehyde scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. These techniques allow for the parallel synthesis and testing of large numbers of related compounds, or "libraries," to identify molecules with desired properties. nih.gov

Multicomponent Reactions (MCRs): Reactions like the Ugi four-component condensation (4CC) are particularly well-suited for building diverse libraries. nih.gov Starting with a single aldehyde like 8-bromo-2-naphthaldehyde, a vast number of different α-acylamino amides can be generated in a single step by varying the other three components (an amine, a carboxylic acid, and an isocyanide). nih.govnih.gov

Dynamic Combinatorial Chemistry (DCC): This technique involves the generation of a library of compounds that are in equilibrium with one another. The addition of a biological target can shift the equilibrium to favor the best-binding compound, allowing for its identification and optimization. acs.orgurl.edu This approach has been successfully used to discover potent heparin antidotes and could be applied to targets relevant to derivatives of 8-bromo-2-naphthaldehyde. acs.orgurl.edu

| Combinatorial Approach | Description | Potential for 8-Bromo-2-naphthaldehyde |

| Ugi 4-Component Reaction | A one-pot reaction combining an aldehyde, amine, carboxylic acid, and isocyanide to form an α-acylamino amide. nih.govnih.gov | Rapid generation of a large and diverse library of peptide-like molecules for screening against various biological targets. |

| Dynamic Combinatorial Chemistry | Reversible reactions are used to generate a library of interconverting compounds, with a target molecule stabilizing the best binder. acs.org | Identification of potent and selective binders for specific proteins or nucleic acids by amplifying the most effective derivative from a dynamic library. |

Potential in Advanced Biomedical Imaging and Diagnostic Applications

Naphthaldehyde derivatives are known for their fluorescent properties, making them attractive for developing probes for biomedical imaging and diagnostics. mdpi.com The unique electronic and structural features of 8-bromo-2-naphthaldehyde could be harnessed to create sophisticated tools for visualizing biological processes and detecting disease biomarkers.

Fluorescent Probes and Sensors: Schiff bases derived from naphthaldehydes can exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a process that can lead to large Stokes shifts and tunable emission properties, which are highly desirable for fluorescence imaging. mdpi.com These probes could be designed to detect specific analytes, such as metal ions, reactive oxygen species (ROS), or changes in pH, which are relevant to various disease states. acs.orgmdpi.com

Activatable Probes: A key area of development is "activatable" probes that are initially non-fluorescent but become brightly emissive upon interaction with a specific enzyme or biomarker. This "turn-on" mechanism provides high signal-to-noise ratios for sensitive detection. For example, probes have been designed to image histone deacetylase (HDAC) activity in living cells and tissues. acs.org

Two-Photon Microscopy: The extended aromatic system of the naphthalene (B1677914) core is advantageous for designing two-photon fluorescent probes. Two-photon microscopy allows for deeper tissue imaging with reduced phototoxicity, making it ideal for in vivo studies. acs.org

Surface-Enhanced Raman Scattering (SERS): SERS is an ultra-sensitive technique that can detect molecular fingerprints. Nanoparticles functionalized with derivatives of 8-bromo-2-naphthaldehyde could be used as SERS probes for the highly specific detection of disease biomarkers in complex biological samples like urine or breath. nih.gov

| Application Area | Principle | Relevance of 8-Bromo-2-naphthaldehyde |

| ESIPT-based Probes | Excited-State Intramolecular Proton Transfer in Schiff bases leads to unique fluorescent properties. mdpi.com | Derivatives can be synthesized to act as sensors for specific biological analytes with high sensitivity. |

| Activatable "Turn-On" Probes | The probe's fluorescence is activated by a specific biological event (e.g., enzyme activity). acs.org | Design of highly specific probes for imaging enzyme activity (e.g., HDACs) in live cells with low background signal. |

| Two-Photon Imaging | Utilizes near-infrared light for deeper and less damaging tissue imaging. acs.org | The naphthalene scaffold is suitable for creating probes for advanced in vivo imaging applications. |

| SERS Diagnostics | Molecular vibrations are enhanced on metallic nanostructures for ultra-sensitive detection. nih.gov | Functionalized nanoparticles can be developed for multiplexed detection of disease biomarkers in clinical samples. |

Q & A

Q. What are the established synthetic routes for 8-Bromo-2-naphthaldehyde, and what are their mechanistic considerations?

The synthesis of 8-Bromo-2-naphthaldehyde typically involves bromination of naphthalene derivatives or functional group interconversion. A method analogous to the synthesis of x-bromo-2-formylbenzoic acids (via isobenzofuran-1(3H)-ones) can be adapted, where bromination is achieved using flow chemistry to enhance regioselectivity and reduce side reactions . Mechanistically, electrophilic aromatic substitution (EAS) is common, with directing groups (e.g., aldehydes) influencing bromine positioning. Alternative routes may involve Friedel-Crafts acylation followed by bromination.

Q. Which spectroscopic techniques are most effective for characterizing 8-Bromo-2-naphthaldehyde's purity and structural integrity?

High-performance liquid chromatography (HPLC) is critical for assessing purity, with tolerances typically ranging between 96.0–104.0% (T) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with the aldehyde proton appearing as a distinct singlet (~10 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (MS) and X-ray crystallography further validate molecular weight and crystal packing .

Q. What are the key storage and handling protocols for 8-Bromo-2-naphthaldehyde to prevent decomposition?

Store at 0–6°C in airtight, light-resistant containers to avoid aldehyde oxidation or thermal degradation. Use inert atmospheres (N₂/Ar) during reactions to minimize side reactions. Safety protocols include wearing nitrile gloves and eye protection due to its irritant properties (WGK 3 hazard classification) .

Advanced Research Questions

Q. How can researchers address contradictions in melting point or spectral data when synthesizing 8-Bromo-2-naphthaldehyde?

Discrepancies in melting points (e.g., literature vs. observed) often arise from impurities or polymorphic forms. Recrystallization in non-polar solvents (e.g., hexane) improves purity. For spectral mismatches, cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. Contradictions in HPLC purity (e.g., 96.0–104.0% range) may require calibration with certified reference standards .

Q. What strategies optimize the regioselectivity of bromination in naphthaldehyde derivatives?

Regioselectivity is influenced by substituent directing effects. For 8-Bromo-2-naphthaldehyde, the aldehyde group at position 2 directs bromine to position 8 via resonance deactivation. Using Lewis acids (e.g., FeBr₃) enhances EAS efficiency. Flow chemistry methods reduce side reactions (e.g., di-bromination) by controlling reaction time and temperature . Computational modeling (DFT) can predict bromination sites to guide experimental design.

Q. How do solvent choices impact the yield and scalability of 8-Bromo-2-naphthaldehyde synthesis?

Polar aprotic solvents (e.g., DMF) improve bromine solubility but may lead to aldehyde side reactions. Environmentally benign solvents (e.g., acetonitrile) offer safer alternatives to toxic chlorinated solvents like CCl₄, though with trade-offs in reaction rate. Scalability requires solvent recovery systems and continuous flow setups to maintain consistent mixing and temperature gradients .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to validate the stability of 8-Bromo-2-naphthaldehyde under varying reaction conditions?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC and TLC at intervals (24h, 48h, 72h). Compare results with control samples stored at recommended conditions. Use Arrhenius modeling to predict shelf-life .

Q. What methodologies resolve discrepancies between theoretical and experimental yields in large-scale syntheses?

Perform mass balance analyses to trace unaccounted products (e.g., dimerization byproducts). Optimize stoichiometry using Design of Experiments (DoE) to identify critical variables (e.g., bromine equivalents, catalyst loading). Pilot-scale trials with inline analytics (e.g., PAT tools) ensure real-time yield monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.